BenchChemオンラインストアへようこそ!

4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid

Regioisomerism Nucleophilic aromatic substitution Pyrazole N-arylation

4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid (CAS 220462-01-1) is a fluorinated heterocyclic benzoic acid derivative belonging to the class of trifluoromethyl-substituted N-arylpyrazole carboxylic acids. Its structure combines a 2-trifluoromethylbenzoic acid core with a 3-methyl-1H-pyrazol-1-yl substituent at the 4-position, yielding a molecular formula of C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g·mol⁻¹.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 220462-01-1
Cat. No. B3116953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid
CAS220462-01-1
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-7-4-5-17(16-7)8-2-3-9(11(18)19)10(6-8)12(13,14)15/h2-6H,1H3,(H,18,19)
InChIKeyHGKPNPICICLENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic Acid (CAS 220462-01-1): Structural Identity, Compound Class, and Procurement Relevance


4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid (CAS 220462-01-1) is a fluorinated heterocyclic benzoic acid derivative belonging to the class of trifluoromethyl-substituted N-arylpyrazole carboxylic acids. Its structure combines a 2-trifluoromethylbenzoic acid core with a 3-methyl-1H-pyrazol-1-yl substituent at the 4-position, yielding a molecular formula of C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g·mol⁻¹ . This compound is documented as a key synthetic intermediate—specifically as intermediate (XIII)—in the preparation of tricyclic vasopressin V₂ receptor agonists, including the clinical candidate WAY-151932 (VNA-932), as disclosed in patent literature EP 1000059 and WO 9906403 [1]. The compound is commercially available from multiple suppliers at purities of ≥95% to ≥98%, with batch-specific QC documentation (NMR, HPLC, GC) supporting its use in regulated pharmaceutical research and further manufacturing . Its closest structural analogs include the des-methyl variant (CAS 911312-87-3), the 5-methyl regioisomer, the CF₃-lacking analog (CAS 72899-91-3), and the positional isomer bearing CF₃ on the pyrazole ring (CAS 220462-27-1).

Why Generic Substitution Fails for 4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic Acid: Regioisomerism, Lipophilicity, and Synthetic Provenance


Compounds within the trifluoromethyl-N-arylpyrazole benzoic acid family cannot be interchanged generically because three structural features independently drive differentiated synthetic outcomes and physicochemical behavior. First, the position of the methyl group on the pyrazole ring determines regioisomeric identity: the 3-methyl isomer (target compound) and the 5-methyl isomer are formed as a mixture during nucleophilic aromatic substitution, with ratios ranging from 5:1 to 9:1 depending on synthetic conditions, and the isomers require chromatographic separation—meaning a procurement specification that does not control for regioisomeric purity risks supplying a mixture with variable and potentially inactive composition [1]. Second, the presence of the pyrazole methyl group increases calculated LogP by approximately 0.6 units relative to the des-methyl analog (CAS 911312-87-3), altering lipophilicity, membrane permeability, and solubility in ways that affect downstream coupling efficiency and final drug candidate properties . Third, the specific combination of the 2-CF₃-benzoic acid scaffold with the 3-methylpyrazole substituent is the exact intermediate specified in the patent-protected synthetic route to vasopressin V₂ agonists WAY-141608 and WAY-151932; substitution with any other regioisomer or analog would deviate from the validated, disclosure-supported pathway, introducing uncharacterized impurities and potential regulatory compliance risk [2].

Quantitative Differentiation Evidence for 4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic Acid: Head-to-Head Regioisomer, Lipophilicity, and Physicochemical Comparator Data


Regioisomeric Selectivity: 3-Methyl vs. 5-Methyl Pyrazole Ratio in Nucleophilic Aromatic Substitution

During the patented synthesis of vasopressin V₂ receptor agonists, nucleophilic displacement of the 4-fluoro group of intermediate (VII) with the sodium salt of 3-methylpyrazole in hot DMF produces a 5:1 mixture of the 3-methylpyrazole derivative (target compound scaffold) and its 5-methyl regioisomer. An alternative procedure displacing 4-fluoro-2-(trifluoromethyl)benzonitrile (XIV) with 3-methylpyrazole in the presence of potassium tert-butoxide improves the ratio to 9:1 in favor of the 3-methyl isomer [1]. The 3-methyl isomer (which upon hydrolysis yields the target compound, intermediate XIII) must be isolated from the regioisomeric mixture by column chromatography or fractional crystallization from EtOAc-hexane. This regioisomeric ratio is a critical quality attribute: procurement of the target compound with unspecified or poorly controlled regioisomeric purity may introduce 5-methyl contaminant levels up to ~17% (method A) or ~10% (method B), directly impacting downstream coupling stoichiometry and final product purity profiles [1].

Regioisomerism Nucleophilic aromatic substitution Pyrazole N-arylation Synthetic process development

Computed LogP Differentiation: Lipophilicity Advantage of the 3-Methyl Substituent vs. Des-Methyl Analog

The calculated octanol-water partition coefficient (LogP) for 4-(3-methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid is 2.90, determined via computational chemistry modeling . In comparison, the des-methyl analog—4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)benzoic acid (CAS 911312-87-3)—has a calculated LogP of 2.3 [1]. The +0.60 LogP unit increase attributable to the single methyl substituent on the pyrazole ring corresponds to an approximately 4-fold increase in lipophilicity (ΔLogP of +1 = 10-fold increase in partition coefficient; +0.6 ≈ 4-fold). This differential is directly relevant because the methyl group is not merely a spectator substituent: it is part of the pharmacophoric scaffold retained in the final vasopressin V₂ agonist molecules WAY-141608 and WAY-151932, where it contributes to receptor-binding interactions and influences the overall pharmacokinetic profile of the clinical candidate [2].

Lipophilicity LogP Drug-likeness Membrane permeability ADME prediction

Patent-Embedded Intermediate: Documented Role in Vasopressin V₂ Agonist Synthesis vs. Generic Building Blocks

The target compound is Intermediate (XIII) in the synthetic route to tricyclic vasopressin V₂ receptor agonists disclosed in EP 1000059 and WO 9906403 (assigned to American Home Products Corp.) [1]. In the modified procedure, methyl 4-fluoro-2-(trifluoromethyl)benzoate (X) is condensed with 3-methylpyrazole (VIII) to yield a regioisomeric mixture from which the major 3-methyl isomer (XI) is isolated. Basic hydrolysis of the methyl ester of (XI) gives the target acid (XIII), which is subsequently coupled with tricyclic amine (IV) via mixed anhydride activation to produce WAY-141608 [1]. The methyl ester of this compound (CAS 220462-00-0) is directly associated with the clinical candidate WAY-151932 (VNA-932), a pyridobenzodiazepine-class vasopressin V₂ receptor selective agonist investigated for diabetes insipidus and nocturia . No generic replacement building block is documented in these patents for this position; alternative pyrazole-benzoic acid derivatives would require de novo route validation and would not benefit from the existing regulatory CMC (Chemistry, Manufacturing, and Controls) knowledge embedded in these disclosures.

Vasopressin V2 receptor agonist Patent intermediate WAY-151932 VNA-932 Synthetic route validation

Computational TPSA and Hydrogen-Bonding Profile: Predicted Permeability and Drug-Likeness Parameters

Computational chemistry data for the target compound reports a Topological Polar Surface Area (TPSA) of 55.12 Ų, with 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . The TPSA value of 55.12 Ų falls well below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, according to the Veber and related drug-likeness frameworks [1]. The des-methyl analog (CAS 911312-87-3) is expected to have a comparable TPSA (~55 Ų), but the key differentiation lies in the lipophilicity-efficiency balance: at a given TPSA, the target compound's higher LogP (2.90 vs. 2.30) shifts its position on the TPSA-LogP grid toward higher permeability—a parameter space exploited in CNS drug design. Additionally, the single hydrogen bond donor (carboxylic acid -OH) and three acceptors place this intermediate in a favorable range for subsequent amide coupling reactions, where the carboxylic acid is activated and condensed without interference from additional H-bond donors that could complicate mixed anhydride or carbodiimide-mediated couplings [2].

Topological polar surface area Drug-likeness Oral bioavailability prediction Veber rules Blood-brain barrier permeability

Commercial Purity Specifications and Batch QC Documentation: Multi-Vendor ≥95%–98% with Orthogonal Analytical Methods

The target compound is commercially supplied at standardized purity levels of ≥98% (Chemscene, Leyan), 95% (Combi-Blocks, CymitQuimica), and 95%+ (Bidepharm) . Critically, Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical data for each lot, enabling end-users to verify identity, purity, and absence of regioisomeric contamination before committing the intermediate to multistep synthesis . In contrast, generic sourcing of less-common pyrazole-benzoic acid building blocks (e.g., CAS 220462-27-1 or CAS 72899-91-3) frequently lacks batch-level QC transparency, with suppliers providing only nominal purity claims without orthogonal method verification. For pharmaceutical intermediate procurement, this QC documentation gap translates into quantifiable risk: an undetected 5% impurity in a building block used at a late stage of a 10-step synthesis can result in >40% cumulative impurity burden in the final API if the impurity propagates or reacts divergently.

Purity specification Quality control NMR HPLC GC Batch release Pharmaceutical intermediate

Physical Property Profile for Process Development: Density, Boiling Point, and Storage Stability

The experimentally derived or calculated physical properties for the target compound include a density of 1.40 g·cm⁻³, a boiling point of 365.9°C at 760 mmHg, and a flash point of 175.1°C . The recommended storage condition is sealed in a dry environment at 2–8°C, with shipping possible at room temperature . These parameters are directly relevant for process development: the relatively high boiling point (366°C) indicates low volatility and compatibility with high-temperature coupling reactions (e.g., DMF reflux conditions used in the patent synthesis), while the moderate density informs solvent selection for extraction and crystallization steps. In comparison, the precursor 4-fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8) is a lower-molecular-weight liquid/solid with different handling characteristics; the target compound's higher MW (270.21 vs. 208.11) and crystalline nature facilitate purification by recrystallization from EtOAc-hexane as documented in the patent procedure [1].

Process chemistry Scale-up Thermal stability Density Boiling point Storage conditions

Prioritized Application Scenarios for 4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic Acid (CAS 220462-01-1) Based on Quantitative Differentiation Evidence


GMP-Oriented Synthesis of Vasopressin V₂ Receptor Agonist Clinical Candidates (WAY-151932/VNA-932 and Structural Analogs)

Medicinal chemistry and process chemistry teams developing non-peptide vasopressin V₂ receptor agonists for diabetes insipidus, nocturia, or nocturnal enuresis should prioritize this compound as the patent-specified intermediate (XIII) in the EP 1000059 / WO 9906403 synthetic route. The compound's documented regioisomeric identity (3-methyl, not 5-methyl) and the established 5:1 to 9:1 selectivity in its formation provide a validated starting point for GMP campaign design [1]. Procurement of the pre-formed, QC-verified acid (≥98% purity with NMR/HPLC/GC documentation) eliminates the in-house burden of regioisomer separation and hydrolysis optimization, directly accelerating route scoping and reducing process development cycle time. Furthermore, use of the exact patent intermediate supports regulatory CMC continuity if the development program advances toward an IND/IMPD filing.

Building Block for Focused Pyrazole-Benzoic Acid Library Synthesis in CNS-Penetrant Drug Discovery

The target compound's favorable TPSA (55.12 Ų) combined with a LogP of 2.90 positions it within the optimal physicochemical space for CNS drug discovery (TPSA < 90 Ų, LogP 1–4). Compared to the des-methyl analog (LogP 2.30), the +0.60 LogP increase expands the accessible permeability window for amide-coupled library products [1]. Medicinal chemistry teams synthesizing focused libraries targeting GPCRs, ion channels, or kinase targets where CNS penetration is desired can use this building block to generate analogs with predictably higher membrane flux than those derived from the des-methyl or CF₃-lacking pyrazole-benzoic acid scaffolds. The single carboxylic acid handle enables robust amide bond formation under standard coupling conditions (HATU, EDC/HOBt, or mixed anhydride), compatible with high-throughput parallel synthesis workflows.

Process Development and Scale-Up of Regioisomerically Pure N-Arylpyrazole Intermediates

Process chemistry groups tasked with scaling the synthesis of N-arylpyrazole benzoic acid intermediates can leverage the target compound's documented regioisomeric separation methods (column chromatography or fractional crystallization from EtOAc-hexane) as a starting point for developing scalable purification protocols [1]. The high boiling point (366°C) and moderate density (1.40 g·cm⁻³) indicate thermal robustness compatible with the elevated-temperature conditions (hot DMF, refluxing solvents) used in the patented synthetic sequence, reducing the risk of thermal degradation during scale-up . The crystalline nature of the compound, inferred from the recrystallization procedure documented in the patent, supports the use of crystallization as a scalable isolation technique rather than relying solely on chromatographic purification—a critical consideration for multi-kilogram campaigns.

Analytical Reference Standard for Regioisomeric Purity Method Development

Quality control and analytical development laboratories can employ the target compound as a reference standard for developing and validating HPLC or UPLC methods capable of resolving the 3-methyl and 5-methyl regioisomers. Given that generic pyrazole-benzoic acid building blocks frequently lack regioisomeric purity specifications, the target compound—with its defined 3-methyl identity and multi-vendor availability with batch QC data (NMR, HPLC, GC)—provides a reliably characterized reference material [1]. This is particularly valuable for CROs and CDMOs that must establish impurity profiling methods for late-stage intermediates in vasopressin agonist manufacturing processes, where regioisomeric contamination at even 1–5% levels could necessitate additional purification and impact batch release decisions.

Quote Request

Request a Quote for 4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.